Ethyl 2-acetylpentanoate

Catalog No.
S1503298
CAS No.
1540-28-9
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-acetylpentanoate

CAS Number

1540-28-9

Product Name

Ethyl 2-acetylpentanoate

IUPAC Name

ethyl 2-acetylpentanoate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-4-6-8(7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3

InChI Key

VHOACUZAQKMOEQ-UHFFFAOYSA-N

SMILES

CCCC(C(=O)C)C(=O)OCC

Canonical SMILES

CCCC(C(=O)C)C(=O)OCC

The exact mass of the compound Ethyl 2-acetylpentanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67958. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-acetylpentanoate (CAS 1540-28-9), also known as ethyl 2-propylacetoacetate, is a pre-alkylated β-keto ester utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and specialty fragrances. By featuring a precisely installed n-propyl chain at the alpha position of the acetoacetate core, this compound serves as a direct precursor for 5-propyl-substituted pyrazoles, pyrimidines, and coumarins. Procuring this specific intermediate allows manufacturers to bypass the inefficient and side-reaction-prone in-situ alkylation of standard ethyl acetoacetate, ensuring higher batch-to-batch reproducibility, superior downstream condensation yields, and the exact lipophilicity profiles required for advanced active pharmaceutical ingredients (APIs) and targeted olfactory formulations[1].

Attempting to substitute ethyl 2-acetylpentanoate with its shorter-chain analogs (such as ethyl 2-methylacetoacetate) or attempting in-situ propylation of unsubstituted ethyl acetoacetate introduces severe process and performance failures. In medicinal chemistry, replacing the propyl group with an ethyl or butyl chain drastically alters the steric volume and logP of the resulting heterocycle, frequently abolishing target binding affinity in hydrophobic pockets such as those in KDM5 demethylases or Nurr1:RXRα receptors [1]. In manufacturing, relying on the in-situ alkylation of ethyl acetoacetate with propyl halides generates complex mixtures of unreacted starting material, O-alkylated byproducts, and dialkylated impurities, which depress the final condensation yields and necessitate costly chromatographic purification. Procuring the pure, pre-propylated ester is therefore mandatory for high-yield, reproducible synthesis.

Elimination of Alkylation Byproducts in Heterocycle Manufacturing

When synthesizing 5-propyl-substituted pyrazoles or pyrimidines, utilizing pre-synthesized ethyl 2-acetylpentanoate allows for direct condensation with hydrazines or amidines, routinely achieving >85% yields of the target heterocycle. In contrast, the baseline approach of performing in-situ alkylation of ethyl acetoacetate with 1-bromopropane prior to condensation typically caps yields at 60-70%. This yield penalty in the baseline method is driven by the unavoidable formation of O-alkylated enol ethers and alpha,alpha-dipropylated byproducts during the alkylation step, which carry through and poison the subsequent cyclization [1].

Evidence DimensionDownstream heterocycle condensation yield and purity
Target Compound Data>85% yield; clean cyclization profile
Comparator Or BaselineEthyl acetoacetate + 1-bromopropane (in-situ alkylation)
Quantified Difference15-25% higher overall yield; elimination of O-alkylation and dialkylation impurities
ConditionsStandard base-catalyzed condensation with hydrazines/amidines

Procuring the pre-alkylated ester eliminates a low-yielding, impurity-generating synthetic step, directly reducing the cost of goods and purification overhead in API manufacturing.

Precise Lipophilicity (LogP) Tuning for API Binding Affinity

The alpha-propyl group of ethyl 2-acetylpentanoate imparts a highly specific lipophilic contribution to downstream scaffolds. When converted into a target heterocycle (e.g., a pyrimidine core), the propyl chain increases the calculated LogP by approximately 0.5 units relative to the ethyl-substituted analog derived from ethyl 2-ethylacetoacetate. In structure-activity relationship (SAR) optimization for targets like Nurr1:RXRα or KDM5, this exact steric bulk and lipophilicity is often the critical threshold for achieving nanomolar binding affinity, whereas the ethyl analog is too hydrophilic and the butyl analog introduces excessive steric clash[1].

Evidence DimensionScaffold Lipophilicity (LogP contribution)
Target Compound DataOptimal hydrophobic pocket fit (LogP ~1.55 for the ester itself)
Comparator Or BaselineEthyl 2-ethylacetoacetate (shorter chain)
Quantified Difference~+0.5 LogP units per additional methylene, dictating receptor fit
ConditionsSAR optimization of pyrimidine/pyrazole-based APIs

Buyers designing targeted therapeutics must procure the exact propyl variant to maintain the critical pharmacokinetic and target-binding properties of the final drug molecule.

Specific Olfactory Profile and Volatility in Fragrance Formulation

In the flavor and fragrance industry, ethyl 2-acetylpentanoate is utilized for its distinct 'fruity, green, apple, and winey' notes. It possesses a vapor pressure of approximately 0.09 mmHg at 25°C, placing it perfectly as a modifier in top-to-middle note accords. Substituting this compound with the unsubstituted ethyl acetoacetate introduces an overly sharp, ethereal odor with much higher volatility, while longer-chain analogs (like hexyl acetoacetate) become excessively heavy, waxy, and lack the crisp green apple character [1].

Evidence DimensionOlfactory character and volatility
Target Compound DataFruity/green/apple notes; Vapor pressure ~0.09 mmHg (25°C)
Comparator Or BaselineEthyl acetoacetate (unsubstituted baseline)
Quantified DifferenceShift from sharp/ethereal to complex fruity/green; significantly lower volatility
ConditionsOrganoleptic evaluation and fragrance compounding

Fragrance formulators cannot substitute chain lengths without destroying the intended scent profile and evaporation curve of the final consumer product.

Synthesis of Propyl-Substituted Pyrimidines and Pyrazoles for APIs

Ethyl 2-acetylpentanoate is the optimal precursor for synthesizing 5-propyl pyrimidines and 4-propyl pyrazoles via condensation with amidines or hydrazines. Its pre-alkylated nature ensures high-purity cyclization, which is essential for manufacturing KDM5 inhibitors, Nurr1:RXRα activating compounds, and antipyrine analogs where the propyl group is required for biological activity [1].

Formulation of Fruity and Green Fragrance Accords

Due to its specific vapor pressure and distinct apple/winey olfactory profile, this compound is directly procured by flavor and fragrance houses. It acts as a critical modifier in fruity and green accords, providing a specific scent character that cannot be replicated by shorter or longer-chain beta-keto esters [2].

Precursor for Alpha,Alpha-Disubstituted Amino Acids

In advanced asymmetric synthesis, ethyl 2-acetylpentanoate is used to generate chiral acetals that undergo stereoselective transformations. The propyl group provides necessary steric differentiation for subsequent Beckmann or Schmidt rearrangements, enabling the high-yield production of optically active propylated amino acids [3].

XLogP3

1.8

Other CAS

1540-28-9

General Manufacturing Information

Pentanoic acid, 2-acetyl-, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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